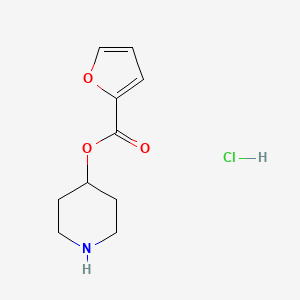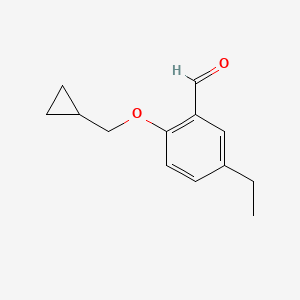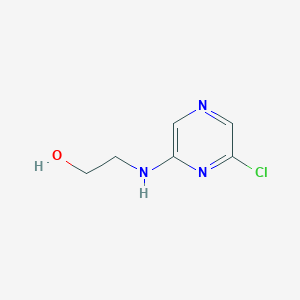![molecular formula C8H11ClN2O B1441122 3-[(6-Chloro-2-pyridinyl)amino]-1-propanol CAS No. 29449-86-3](/img/structure/B1441122.png)
3-[(6-Chloro-2-pyridinyl)amino]-1-propanol
Vue d'ensemble
Description
Pyridine derivatives, such as the one you mentioned, are often used in the synthesis of various pharmaceuticals and other biologically active compounds . They are characterized by a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom .
Synthesis Analysis
The synthesis of pyridine derivatives often involves nucleophilic substitution reactions, where a nucleophile (an electron-rich species) attacks an electrophilic carbon on the pyridine ring . The specific synthesis pathway would depend on the exact structure of the desired product .Molecular Structure Analysis
The molecular structure of pyridine derivatives can be analyzed using various spectroscopic techniques, such as NMR and IR spectroscopy . X-ray diffraction can also be used to determine the crystal structure of the compound .Chemical Reactions Analysis
Pyridine derivatives can undergo various chemical reactions, including alkylation, reduction, and reactions with azides . The specific reactions would depend on the substituents on the pyridine ring .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as its density, boiling point, and solubility, can be determined through various experimental methods . These properties are influenced by the structure of the compound .Applications De Recherche Scientifique
Agents antimicrobiens
Le composé a été utilisé dans la synthèse de nouveaux dérivés d'α-aminophosphonates, qui se montrent prometteurs en tant qu'agents antimicrobiens. Ces dérivés ont été testés pour leurs activités inhibitrices contre les souches bactériennes à Gram positif et à Gram négatif, ainsi que contre les souches fongiques, avec un succès modéré. La présence de certains fragments, tels que le coumarylthiazole, s'est avérée augmenter l'activité inhibitrice contre les agents pathogènes microbiens .
Chimie médicinale
En chimie médicinale, le composé sert de bloc de construction pour créer des molécules plus complexes ayant des effets thérapeutiques potentiels. Son incorporation dans des structures plus importantes est cruciale pour le développement de nouveaux médicaments capables de surmonter la résistance bactérienne et d'offrir des traitements efficaces .
Synthèse organique
“3-[(6-Chloro-2-pyridinyl)amino]-1-propanol” est utilisé dans les processus de synthèse organique, tels que la réaction de Kabachnik–Fields, pour produire une variété de composés hétérocycliques. Ces réactions nécessitent souvent des catalyseurs et des conditions spécifiques pour obtenir les produits souhaités .
Matériaux photo- et électroactifs
Les dérivés du composé ont été explorés en tant que composants et précurseurs de matériaux photo- et électroactifs. Ces matériaux sont importants pour leurs applications dans les dispositifs électroniques, les éléments luminescents, les éléments de conversion photoélectrique et les capteurs d'images .
Activité anticancéreuse
Certains dérivés contenant le fragment “this compound” ont montré une activité anticancéreuse puissante. La présence de substitutions spécifiques, telles que le fluoro et le chloro, a été associée à des effets anticancéreux améliorés par rapport aux traitements standard comme le 5-fluorouracile .
Bioconjugaison
Les dérivés du composé ont été utilisés dans des réactions de bioconjugaison. Ces réactions sont essentielles pour attacher rapidement des molécules biologiques à divers substrats, ce qui constitue une étape critique dans le développement d'agents diagnostiques et thérapeutiques .
Mécanisme D'action
The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific structure of the compound and its biological target . Without more specific information, it’s difficult to predict the mechanism of action of the compound you mentioned.
Safety and Hazards
Orientations Futures
The study of pyridine derivatives is a active area of research, with potential applications in pharmaceuticals, agrochemicals, and materials science . Future research may focus on developing new synthesis methods, studying the biological activity of these compounds, and exploring their potential applications .
Propriétés
IUPAC Name |
3-[(6-chloropyridin-2-yl)amino]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O/c9-7-3-1-4-8(11-7)10-5-2-6-12/h1,3-4,12H,2,5-6H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYRSHIIWCYOFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)NCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1441047.png)









